molecular formula C26H26N2O6 B14810232 N-Cbz-glycyl-L-tyrosine benzyl ester

N-Cbz-glycyl-L-tyrosine benzyl ester

Cat. No.: B14810232
M. Wt: 462.5 g/mol
InChI Key: DABILGXQXJZFSM-QHCPKHFHSA-N
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Description

N-Cbz-glycyl-L-tyrosine benzyl ester is a chemical compound that belongs to the class of carbamates. It is a derivative of glycine and tyrosine, two amino acids, and is often used in peptide synthesis. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-glycyl-L-tyrosine benzyl ester typically involves the protection of the amino group of glycine with a benzyloxycarbonyl group, followed by coupling with L-tyrosine benzyl ester. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-glycyl-L-tyrosine benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Cbz-glycyl-L-tyrosine benzyl ester primarily involves its role as a protected amino acid derivative. The Cbz group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Cbz group, the free amine can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cbz-glycyl-L-tyrosine benzyl ester is unique due to the presence of the tyrosine residue, which contains a phenolic hydroxyl group. This functional group can participate in additional chemical reactions, such as phosphorylation, making the compound versatile for various applications .

Properties

Molecular Formula

C26H26N2O6

Molecular Weight

462.5 g/mol

IUPAC Name

benzyl (2S)-3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate

InChI

InChI=1S/C26H26N2O6/c29-22-13-11-19(12-14-22)15-23(25(31)33-17-20-7-3-1-4-8-20)28-24(30)16-27-26(32)34-18-21-9-5-2-6-10-21/h1-14,23,29H,15-18H2,(H,27,32)(H,28,30)/t23-/m0/s1

InChI Key

DABILGXQXJZFSM-QHCPKHFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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